molecular formula C8H8NNaO4S B13190670 Sodium 3-carbamoyl-4-methoxybenzene-1-sulfinate

Sodium 3-carbamoyl-4-methoxybenzene-1-sulfinate

Cat. No.: B13190670
M. Wt: 237.21 g/mol
InChI Key: JTOVHMYXQXSBRA-UHFFFAOYSA-M
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Description

Sodium 3-carbamoyl-4-methoxybenzene-1-sulfinate is a sodium salt of a substituted benzenesulfinic acid derivative. Its molecular structure features a benzene ring substituted with a sulfinate group (-SO₂⁻) at position 1, a carbamoyl group (-CONH₂) at position 3, and a methoxy group (-OCH₃) at position 3. The sodium cation (Na⁺) balances the negative charge on the sulfinate moiety. Its carbamoyl group enhances hydrogen-bonding capacity, which may influence solubility and biological interactions.

Properties

Molecular Formula

C8H8NNaO4S

Molecular Weight

237.21 g/mol

IUPAC Name

sodium;3-carbamoyl-4-methoxybenzenesulfinate

InChI

InChI=1S/C8H9NO4S.Na/c1-13-7-3-2-5(14(11)12)4-6(7)8(9)10;/h2-4H,1H3,(H2,9,10)(H,11,12);/q;+1/p-1

InChI Key

JTOVHMYXQXSBRA-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)[O-])C(=O)N.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-carbamoyl-4-methoxybenzene-1-sulfinate typically involves the sulfonation of 3-carbamoyl-4-methoxybenzene. This process can be achieved through the reaction of 3-carbamoyl-4-methoxybenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the sulfonation process and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfonic acids.

    Reduction: It can be reduced to form sulfides or thiols under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Sodium 3-carbamoyl-4-methoxybenzene-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acids and sulfides.

    Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.

    Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Sodium 3-carbamoyl-4-methoxybenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the carbamoyl and methoxy groups can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Differences :

  • Substituents : The potassium derivative has a hydroxyl (-OH) group at position 3 and a methoxy group at position 4, compared to the sodium compound’s carbamoyl (-CONH₂) and methoxy groups.
  • Oxidation State : The sulfonate group (-SO₃⁻) in the potassium compound is fully oxidized (sulfur oxidation state +6), whereas the sulfinate group (-SO₂⁻) in the sodium derivative is at a lower oxidation state (+4). This makes the sodium compound a stronger reducing agent .
  • Cation : Potassium (K⁺) vs. sodium (Na⁺) affects solubility and ionic strength. Sodium salts generally exhibit higher water solubility due to smaller cation size.

Applications : Potassium 3-hydroxy-4-methoxybenzene-1-sulfonate is utilized as a surfactant or stabilizer in industrial formulations, whereas the sodium derivative’s carbamoyl group may favor roles in drug synthesis or metal coordination chemistry .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

Structural Contrasts :

  • Core Structure : Sulfonylurea herbicides like metsulfuron methyl (C₁₄H₁₅N₅O₆S) feature a triazine ring linked to a sulfonylurea bridge, unlike the simpler benzene ring in the sodium compound .
  • Functional Groups : The sodium compound lacks the urea and triazine moieties critical for herbicidal activity.

Functional Implications: Sulfonylureas inhibit acetolactate synthase (ALS) in plants, disrupting branched-chain amino acid synthesis. The sodium compound’s sulfinate group and carbamoyl substituent suggest divergent reactivity, likely unrelated to ALS inhibition. Instead, its reducing properties may suit it for niche synthetic applications, such as radical initiation or deprotection reactions .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents Cation Oxidation State (S) Key Applications
Sodium 3-carbamoyl-4-methoxybenzene-1-sulfinate C₈H₇NNaO₄S 3-CONH₂, 4-OCH₃, 1-SO₂⁻ Na⁺ +4 Reducing agent, synthesis
Potassium 3-hydroxy-4-methoxybenzene-1-sulfonate C₇H₇KO₅S 3-OH, 4-OCH₃, 1-SO₃⁻ K⁺ +6 Surfactant, stabilizer
Metsulfuron methyl C₁₄H₁₅N₅O₆S Triazine, sulfonylurea Methyl +6 (sulfonyl) Herbicide (ALS inhibitor)

Research Findings and Implications

Redox Reactivity : The sulfinate group’s lower oxidation state enables this compound to act as a mild reducing agent, contrasting with sulfonates and sulfonylureas, which are redox-inert in typical conditions .

Cation Effects : Sodium’s smaller ionic radius improves aqueous solubility over potassium derivatives, broadening its applicability in polar reaction systems.

Biological Activity

Sodium 3-carbamoyl-4-methoxybenzene-1-sulfinate is a sulfonic acid derivative of a methoxy-substituted aromatic compound. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antiviral, and anticancer properties. Understanding its biological activity requires a comprehensive review of its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10N2O4S\text{C}_9\text{H}_{10}\text{N}_2\text{O}_4\text{S}

This compound features a methoxy group, a carbamoyl group, and a sulfonate moiety, which contribute to its solubility and reactivity in biological systems.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the expression of pro-inflammatory cytokines in various cell lines. For instance, it has been demonstrated to reduce the activation of the NF-κB pathway, which is crucial in mediating inflammatory responses.

Table 1: Summary of Anti-inflammatory Effects

Cell LineCytokine InhibitionMechanism of Action
IMR32 (Neuroblastoma)IL-6, TNF-αNF-κB pathway inhibition
RAW 264.7 (Macrophages)IL-1β, COX-2Suppression of MAPK signaling

Antiviral Activity

This compound has also shown promising antiviral activity against various viral strains. Studies have suggested that it may inhibit viral replication by interfering with viral entry into host cells.

Case Study: Antiviral Efficacy Against Enterovirus A71

In a study assessing the antiviral properties of this compound against Enterovirus A71 (EV-A71), it was found to significantly reduce viral titers in infected cell cultures. The effective concentration (EC50) was reported to be in the low micromolar range, indicating potent antiviral effects.

Table 2: Antiviral Activity Against EV-A71

CompoundEC50 (µM)Selectivity Index
This compound1.5>20
Reference Compound (Pirodavir)5.0>10

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Inflammatory Mediators : The compound inhibits the production of inflammatory mediators such as cytokines and enzymes involved in inflammation.
  • Antiviral Mechanism : It appears to disrupt the viral life cycle at the entry stage, preventing the virus from effectively entering and replicating within host cells.
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could further contribute to its anti-inflammatory effects.

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